

# A Comparative Guide to the Selectivity of Infigratinib (BGJ398) Against FGFR Isoforms

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## Compound of Interest

Compound Name: *Fgfr-IN-6*

Cat. No.: *B12415948*

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This guide provides a detailed comparison of the inhibitory activity of Infigratinib (BGJ398), a potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, against the different FGFR isoforms. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

## Selectivity Profile of Infigratinib (BGJ398)

Infigratinib (BGJ398) demonstrates high potency against FGFR1, FGFR2, and FGFR3, with a notably lower activity against FGFR4. This selectivity is crucial for applications where specific FGFR isoforms are the primary targets. The half-maximal inhibitory concentrations (IC50) from in-vitro kinase assays are summarized in the table below.

Target Kinase	IC50 (nM)
FGFR1	0.9[1][2]
FGFR2	1.4[1][2]
FGFR3	1.0[1][2]
FGFR4	60[1][2]

Table 1: In-vitro inhibitory activity of Infigratinib (BGJ398) against FGFR isoforms.

## Experimental Protocols

The determination of the IC<sub>50</sub> values for Infigratinib (BGJ398) is typically performed using a radiometric kinase assay. This method measures the phosphorylation of a substrate by the kinase in the presence of the inhibitor.

### Radiometric Kinase Assay for FGFR Inhibition

Objective: To quantify the inhibitory activity of Infigratinib (BGJ398) against FGFR isoforms.

Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
- Infigratinib (BGJ398)
- ATP ( $\gamma$ -<sup>32</sup>P)
- Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 1 mM DTT, 5 mM  $\beta$ -glycerophosphate, 1 mg/mL BSA)
- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- 96-well filter plates
- Phosphoric acid
- Scintillation counter

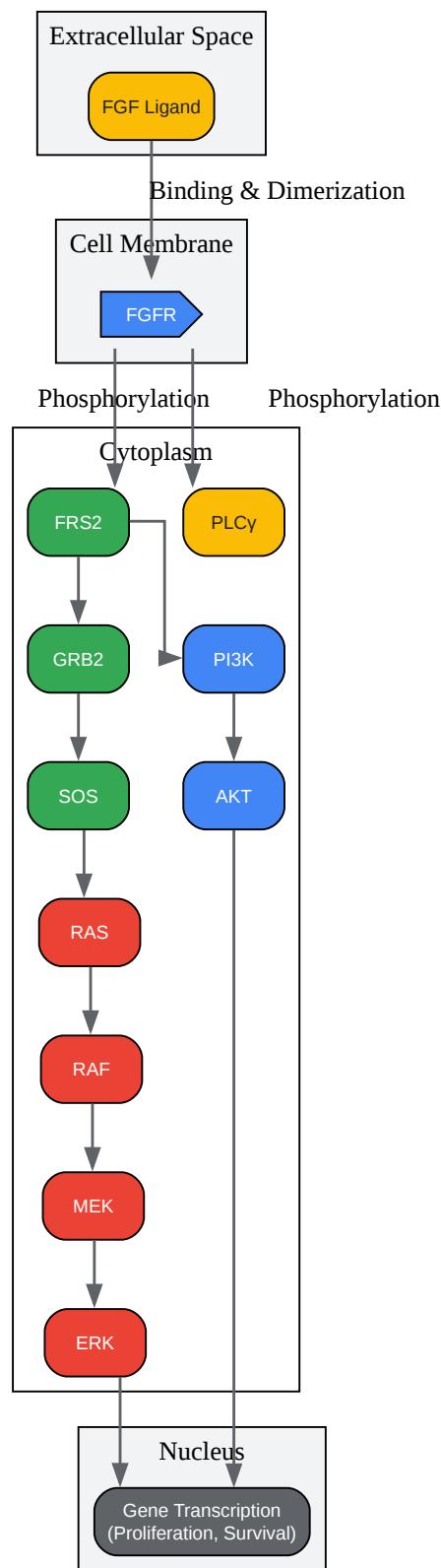
Procedure:

- Compound Dilution: Prepare a serial dilution of Infigratinib (BGJ398) in DMSO.
- Reaction Mixture Preparation: In a 96-well plate, combine the recombinant FGFR kinase, the substrate, and the kinase reaction buffer.
- Inhibitor Addition: Add the diluted Infigratinib (BGJ398) or DMSO (as a control) to the reaction mixture and incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

- Initiation of Kinase Reaction: Start the kinase reaction by adding ATP ( $\gamma$ - $^{32}$ P).
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
- Termination of Reaction: Stop the reaction by adding phosphoric acid.
- Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated ATP ( $\gamma$ - $^{32}$ P).
- Quantification: Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
- Data Analysis: Determine the percentage of inhibition for each concentration of Infigratinib (BGJ398) and calculate the IC50 value by fitting the data to a dose-response curve.

## FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of this pathway is implicated in numerous developmental disorders and cancers. The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.



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Caption: Canonical FGFR signaling pathways.

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## References

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